N-(4-chloro-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide
Overview
Description
N-(4-chloro-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro-nitrophenyl group and a methoxyphenoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the nitration of 4-chlorophenylamine to introduce the nitro group. This is followed by the formation of the benzamide core through an amide coupling reaction. The methoxyphenoxy group can be introduced via a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium methoxide, methanol.
Oxidation: Potassium permanganate, acetone.
Major Products Formed
Reduction: Formation of N-(4-amino-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide.
Substitution: Formation of N-(4-chloro-3-nitrophenyl)-4-[(2-hydroxyphenoxy)methyl]benzamide.
Oxidation: Formation of N-(4-chloro-3-nitrophenyl)-4-[(2-hydroxyphenoxy)methyl]benzamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and chloro groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-4-[(2-hydroxyphenoxy)methyl]benzamide
- N-(4-chloro-3-nitrophenyl)-4-[(2-ethoxyphenoxy)methyl]benzamide
- N-(4-bromo-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence its solubility and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5/c1-28-19-4-2-3-5-20(19)29-13-14-6-8-15(9-7-14)21(25)23-16-10-11-17(22)18(12-16)24(26)27/h2-12H,13H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGCJGORWXDSOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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